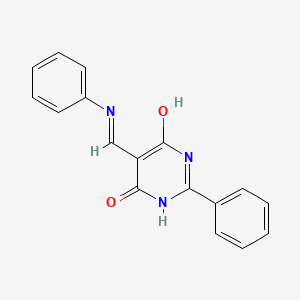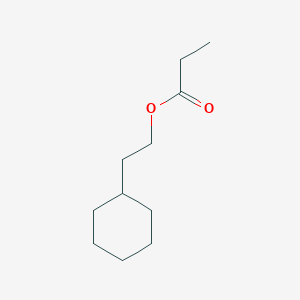
2-Cyclohexylethyl propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexylethyl propanoate is an ester compound characterized by the presence of a cyclohexyl group attached to an ethyl chain, which is further bonded to a propanoate group. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclohexylethyl propanoate can be synthesized through the esterification reaction between 2-cyclohexylethanol and propanoic acid. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:
2-Cyclohexylethanol+Propanoic AcidH2SO42-Cyclohexylethyl Propanoate+Water
Industrial Production Methods
On an industrial scale, the esterification process can be carried out in a continuous flow reactor to ensure high yield and purity. The reaction mixture is heated, and the water formed during the reaction is continuously removed to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexylethyl propanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester bond can be hydrolyzed to yield 2-cyclohexylethanol and propanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis requires a strong acid like hydrochloric acid (HCl), while basic hydrolysis (saponification) uses sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts like sodium methoxide (NaOCH3) are used to facilitate the transesterification reaction.
Major Products Formed
Hydrolysis: 2-Cyclohexylethanol and propanoic acid.
Reduction: 2-Cyclohexylethanol.
Transesterification: A different ester and alcohol, depending on the reacting alcohol.
Scientific Research Applications
2-Cyclohexylethyl propanoate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce the cyclohexylethyl group into molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug formulations and as a prodrug to enhance the delivery of active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavoring agents, and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 2-Cyclohexylethyl propanoate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to a biological response. The ester bond can be hydrolyzed by esterases, releasing the active components, 2-cyclohexylethanol and propanoic acid, which can then exert their effects on molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl propanoate: Similar ester structure but lacks the cyclohexyl group.
Methyl propanoate: Another ester with a simpler alkyl group.
Cyclohexyl propanoate: Contains a cyclohexyl group but lacks the ethyl chain.
Uniqueness
2-Cyclohexylethyl propanoate is unique due to the presence of both a cyclohexyl group and an ethyl chain, which can influence its physical and chemical properties, such as solubility, boiling point, and reactivity. This combination of structural features makes it a versatile compound in various applications .
Properties
CAS No. |
60784-52-3 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
2-cyclohexylethyl propanoate |
InChI |
InChI=1S/C11H20O2/c1-2-11(12)13-9-8-10-6-4-3-5-7-10/h10H,2-9H2,1H3 |
InChI Key |
NSRPTJUYGXZXEC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCCC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


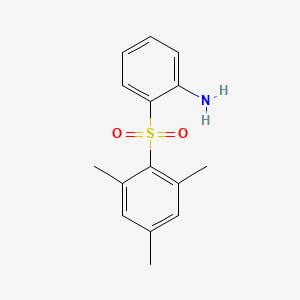
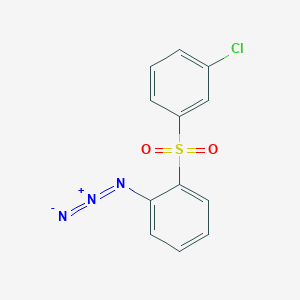
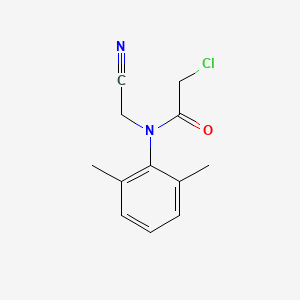
![5-[5-(4-bromophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14594528.png)
![1-[4-(Methanesulfinyl)phenyl]-6-methoxyhexan-1-one](/img/structure/B14594529.png)
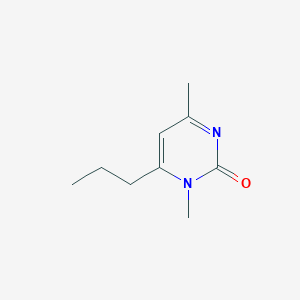
![2-(4-Iodophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14594547.png)

![4-Hydroxy-4-[hydroxy(diphenyl)methyl]oxolan-2-one](/img/structure/B14594565.png)

![1-[2-Methoxy-5-(methylamino)phenyl]pyridin-1-ium perchlorate](/img/structure/B14594581.png)
![1,2-Dimethyl-3,5-diphenyl-4-[(propan-2-yl)oxy]-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14594583.png)

